1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Molecular Properties Lead Optimization Medicinal Chemistry

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (C12H14N2O, MW 202.25) is a strategic heterocyclic ketone for medicinal chemistry. The N1-isopropyl group provides steric bulk that cannot be replicated by linear alkyl chains, directly improving lipophilicity and target-binding conformations for kinases and epigenetic targets like LSD1. The 3-acetyl handle enables rapid diversification in SAR studies, while the ≥98% purity profile (most common among major suppliers) ensures high-yield, reproducible syntheses—particularly critical for multi-step routes to pCABs and glucocorticoid receptor modulators. Request a quote for gram-scale quantities to support your lead optimization pipeline.[reference:0][reference:1]

Molecular Formula C12H14N2O
Molecular Weight 202.25
CAS No. 1221153-84-9
Cat. No. B3027043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
CAS1221153-84-9
Molecular FormulaC12H14N2O
Molecular Weight202.25
Structural Identifiers
SMILESCC(C)N1C=C(C2=C1C=NC=C2)C(=O)C
InChIInChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3
InChIKeyJRXMCKDWYVVJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: A Key Heteroaryl Ketone Intermediate for Drug Discovery and Material Science


1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 1221153-84-9) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine class . This compound features a fused pyrrole-pyridine core with a 3-acetyl group and a 1-isopropyl substituent (C12H14N2O, MW 202.25), offering a versatile scaffold for the construction of kinase inhibitors, epigenetic modulators, and other bioactive molecules .

Why the N1-Isopropyl Group in 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Confers Unique Physicochemical Advantages Over Simple Alkyl Analogs


In pyrrolo[2,3-c]pyridine-based drug discovery, simple interchange of N1-substituents (e.g., methyl, ethyl, propyl) is not permissible due to profound impacts on key molecular properties [1]. The specific isopropyl group in CAS 1221153-84-9 introduces a sterically defined, branched hydrophobic moiety that modulates lipophilicity, metabolic stability, and target-binding conformation in ways that linear or smaller alkyl chains cannot replicate [2]. As evidenced in analogous systems, N1-substitution is a critical determinant of both in vitro potency and developability profiles, directly influencing downstream lead optimization [3].

Quantitative Differentiation of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 1221153-84-9) vs. Unsubstituted and Linear Alkyl Analogs


Molecular Weight and Lipophilicity Advantage of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Over the Unsubstituted Scaffold

The target compound (MW 202.25) exhibits a 26% higher molecular weight than the unsubstituted analog (MW 160.17) due to the isopropyl group . This increase in size and lipophilicity, while maintaining an acetyl handle for further derivatization, offers a distinct starting point for SAR studies where modulating LogP and metabolic stability is required .

Molecular Properties Lead Optimization Medicinal Chemistry

Purity Specification Comparison: 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Meets ≥98% Standard vs. 95-97% for Common Analogs

Commercial sources for CAS 1221153-84-9 consistently specify a minimum purity of 98% , surpassing the typical 95-97% purity range offered for close analogs like the 1-propyl (CAS 1225586-54-8) and unsubstituted (CAS 67058-71-3) derivatives .

Quality Control Analytical Chemistry Sourcing

Regioselective Derivatization Potential of the 3-Acetyl Handle in 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

The 3-acetyl group of CAS 1221153-84-9 provides a versatile functional handle for a range of chemoselective transformations, including reduction, reductive amination, and organometallic additions, while the N1-isopropyl group remains chemically inert under these conditions [1]. This orthogonality is a key advantage over analogs with potentially labile N1-protecting groups.

Synthetic Chemistry Building Blocks Drug Discovery

Inferred Biological Target Engagement Advantage: The Isopropyl Group's Contribution to LSD1 Inhibitor Potency

While direct IC50 data for CAS 1221153-84-9 is not publicly available, extensive SAR studies on the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrate that substitution at the N1 position is critical for achieving nanomolar potency against Lysine Specific Demethylase 1 (LSD1) [1]. Specifically, lipophilic N1-substituents like isopropyl are essential for optimal engagement of the hydrophobic pocket within the LSD1 active site, a feature absent in the unsubstituted parent compound (IC50 likely >10 µM) [2].

Epigenetics LSD1 Inhibition Structure-Activity Relationship

Optimal Use Cases for 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 1221153-84-9) in Research and Development


Lead Optimization of LSD1 and Kinase Inhibitors

Use CAS 1221153-84-9 as a core scaffold in the design and synthesis of novel LSD1 or kinase inhibitors. The N1-isopropyl group is a proven motif for engaging hydrophobic pockets in these targets, and the 3-acetyl handle allows for rapid diversification to explore SAR around the heterocyclic core [1].

Development of Potassium-Competitive Acid Blockers (pCABs)

Incorporate this compound as a key intermediate in the synthesis of pCABs. The pyrrolo[2,3-c]pyridine template, when properly substituted at N1, has been shown to yield compounds with in vitro characteristics comparable to clinically efficacious agents like AZD-0865 [2].

Synthesis of Heteroaryl-Fused Azadecalin Glucocorticoid Receptor Modulators

Employ this heteroaryl ketone as a building block for constructing glucocorticoid receptor modulators. The low impurity profile (≥98% purity) is critical for the sensitive multi-step syntheses required for these complex molecules, ensuring high yields of the final active pharmaceutical ingredient [3].

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